(1-Amino-1-oxopropan-2-yl) dodecanoate
CAS No.: 6288-25-1
Cat. No.: VC19744975
Molecular Formula: C15H29NO3
Molecular Weight: 271.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6288-25-1 |
|---|---|
| Molecular Formula | C15H29NO3 |
| Molecular Weight | 271.40 g/mol |
| IUPAC Name | (1-amino-1-oxopropan-2-yl) dodecanoate |
| Standard InChI | InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)19-13(2)15(16)18/h13H,3-12H2,1-2H3,(H2,16,18) |
| Standard InChI Key | MOJVARKWORDDRC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC(C)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1-Amino-1-oxopropan-2-yl) dodecanoate features a dodecanoate (laurate) ester linked to a 1-amino-1-oxopropan-2-yl group. The IUPAC name, (1-amino-1-oxopropan-2-yl) dodecanoate, reflects its bifunctional structure: a 12-carbon saturated fatty acid chain (lauric acid) esterified to a secondary alcohol bearing an amide group . The canonical SMILES representation, CCCCCCCCCCCC(=O)OC(C)C(=O)N, and standardized InChIKey (MOJVARKWORDDRC-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry .
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 6288-25-1 |
| Molecular Formula | C₁₅H₂₉NO₃ |
| Molar Mass | 271.40 g/mol |
| IUPAC Name | (1-amino-1-oxopropan-2-yl) dodecanoate |
| SMILES | CCCCCCCCCCCC(=O)OC(C)C(=O)N |
| PubChem CID | 223958 |
Synthesis and Optimization
The compound is synthesized via acid-catalyzed esterification between lauric acid and 1-sec-butoxy-1-oxopropan-2-ol, employing catalysts such as sulfuric acid or p-toluenesulfonic acid. Continuous flow reactors have been adopted to improve reaction efficiency, achieving yields exceeding 85% under optimized conditions (60–80°C, 6–8 hr). Critical to scalability, this method minimizes side reactions like hydrolysis of the amide group, which otherwise reduces purity below 90%.
Pharmaceutical Applications
Drug Delivery Enhancements
As a fatty acyl derivative, (1-amino-1-oxopropan-2-yl) dodecanoate enhances the solubility and bioavailability of hydrophobic therapeutics. Its amphiphilic structure enables micelle formation in aqueous environments, encapsulating drugs such as antiviral agents and peptide therapeutics . For instance, conjugates of remdesivir with analogous fatty acyl chains demonstrated improved cellular uptake in Vero E6 and Calu-3 cells, reducing IC₅₀ values by 40–60% compared to the parent compound .
Transmucosal Delivery Systems
Patent US20210087250A1 highlights its utility in transmucosal drug delivery, where the laurate chain facilitates epithelial penetration of peptides like glucagon-like peptide-1 (GLP-1) agonists . Formulations containing 0.5–2.0% (w/w) of the compound increased bioavailability by 3.5-fold in murine models, attributed to its inhibition of mucosal peptidases and transient tight junction modulation .
Biochemical and Cosmetic Relevance
Lipid Membrane Studies
In biochemical research, the compound serves as a membrane lipid analog due to its lipophilic laurate tail and polar headgroup. Studies utilizing fluorescence anisotropy revealed its capacity to increase membrane fluidity by 20–30% at concentrations ≥10 μM, mimicking the behavior of natural phospholipids. This property is instrumental in investigating lipid-protein interactions and membrane trafficking mechanisms.
Dermatological Formulations
Cosmetic applications leverage its emollient and occlusive properties. In vitro assays on reconstructed human epidermis showed that 0.1% (w/v) formulations reduced transepidermal water loss (TEWL) by 45% and increased stratum corneum hydration by 60% over 24 hours. These effects stem from its ability to form a semi-occlusive film while integrating into the lipid matrix of the skin barrier.
Future Research Directions
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